molecular formula C17H19NO2 B249769 N-(4-ethoxyphenyl)-3,5-dimethylbenzamide

N-(4-ethoxyphenyl)-3,5-dimethylbenzamide

Katalognummer B249769
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: HMHDQFOXYGTOCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-3,5-dimethylbenzamide, also known as EPM-01, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EPM-01 belongs to the class of benzamide derivatives and has been studied for its ability to modulate the activity of certain ion channels in the brain.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-3,5-dimethylbenzamide has been studied for its potential therapeutic properties in several scientific research studies. One of the most notable applications of N-(4-ethoxyphenyl)-3,5-dimethylbenzamide is its ability to modulate the activity of certain ion channels in the brain. Specifically, N-(4-ethoxyphenyl)-3,5-dimethylbenzamide has been shown to enhance the activity of GABA(A) receptors, which are responsible for inhibitory neurotransmission in the brain. This makes N-(4-ethoxyphenyl)-3,5-dimethylbenzamide a potential candidate for the treatment of anxiety, insomnia, and epilepsy.

Wirkmechanismus

The mechanism of action of N-(4-ethoxyphenyl)-3,5-dimethylbenzamide involves its ability to enhance the activity of GABA(A) receptors. GABA(A) receptors are responsible for inhibitory neurotransmission in the brain, which is essential for maintaining the balance between excitation and inhibition. N-(4-ethoxyphenyl)-3,5-dimethylbenzamide binds to the benzodiazepine site of the GABA(A) receptor, which enhances the affinity of GABA for the receptor and increases the frequency of channel opening.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-ethoxyphenyl)-3,5-dimethylbenzamide have been studied in several scientific research studies. N-(4-ethoxyphenyl)-3,5-dimethylbenzamide has been shown to enhance the activity of GABA(A) receptors, which leads to an increase in inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(4-ethoxyphenyl)-3,5-dimethylbenzamide in lab experiments is its well-established synthesis method. This makes it easy for researchers to obtain the compound for their experiments. Additionally, N-(4-ethoxyphenyl)-3,5-dimethylbenzamide has been extensively studied for its potential therapeutic properties, which makes it a promising candidate for further research.
However, there are also limitations to using N-(4-ethoxyphenyl)-3,5-dimethylbenzamide in lab experiments. One of the limitations is its potential toxicity and side effects, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(4-ethoxyphenyl)-3,5-dimethylbenzamide is not fully understood, which may make it difficult to interpret the results of certain experiments.

Zukünftige Richtungen

There are several future directions for the study of N-(4-ethoxyphenyl)-3,5-dimethylbenzamide. One potential direction is to further investigate its mechanism of action and its effects on GABA(A) receptor activity. Additionally, N-(4-ethoxyphenyl)-3,5-dimethylbenzamide may be studied for its potential therapeutic properties in the treatment of anxiety, insomnia, and epilepsy. Finally, the synthesis of N-(4-ethoxyphenyl)-3,5-dimethylbenzamide may be optimized to improve its yield and purity, which may make it more suitable for use in lab experiments.
Conclusion:
In conclusion, N-(4-ethoxyphenyl)-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. The synthesis method of N-(4-ethoxyphenyl)-3,5-dimethylbenzamide has been well-established, and it has been studied for its ability to modulate the activity of certain ion channels in the brain. N-(4-ethoxyphenyl)-3,5-dimethylbenzamide enhances the activity of GABA(A) receptors, which leads to an increase in inhibitory neurotransmission in the brain and anxiolytic, sedative, and anticonvulsant effects. While there are limitations to using N-(4-ethoxyphenyl)-3,5-dimethylbenzamide in lab experiments, it remains a promising candidate for further research.

Synthesemethoden

The synthesis of N-(4-ethoxyphenyl)-3,5-dimethylbenzamide involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form 3,5-dimethylbenzoyl chloride. The resulting compound is then reacted with 4-ethoxyaniline in the presence of a base to form N-(4-ethoxyphenyl)-3,5-dimethylbenzamide. The synthesis method of N-(4-ethoxyphenyl)-3,5-dimethylbenzamide has been well-established and has been reported in several research articles.

Eigenschaften

Produktname

N-(4-ethoxyphenyl)-3,5-dimethylbenzamide

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)-3,5-dimethylbenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-7-5-15(6-8-16)18-17(19)14-10-12(2)9-13(3)11-14/h5-11H,4H2,1-3H3,(H,18,19)

InChI-Schlüssel

HMHDQFOXYGTOCG-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.